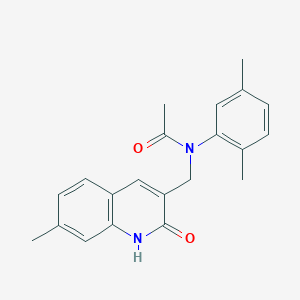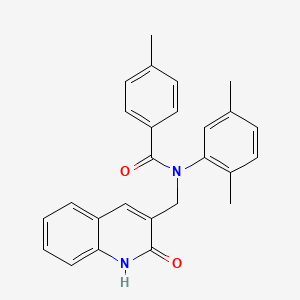
N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-4-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-4-methylbenzamide, also known as DMQX, is a synthetic compound that has been extensively studied for its potential therapeutic applications. DMQX belongs to the class of benzamides and is a potent antagonist of the ionotropic glutamate receptors.
Wirkmechanismus
N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-4-methylbenzamide acts as a potent antagonist of the ionotropic glutamate receptors, which are involved in various neurological processes, such as learning, memory, and synaptic plasticity. This compound specifically targets the AMPA and kainate subtypes of the ionotropic glutamate receptors. By blocking the activity of these receptors, this compound reduces the excitability of neurons and prevents the excessive release of glutamate, which is known to cause neuronal damage.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. This compound reduces the excitability of neurons by blocking the activity of the ionotropic glutamate receptors. This results in a reduction in the release of glutamate, which is known to cause neuronal damage. In addition, this compound has been shown to increase the levels of brain-derived neurotrophic factor, which is a protein that promotes the growth and survival of neurons.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-4-methylbenzamide has several advantages and limitations for lab experiments. One of the major advantages of this compound is its potency and specificity towards the ionotropic glutamate receptors. This compound has been shown to have a high affinity for the AMPA and kainate subtypes of the ionotropic glutamate receptors, which makes it an ideal tool for studying the role of these receptors in various neurological disorders. However, one of the limitations of this compound is its solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-4-methylbenzamide has several potential future directions for research. One of the areas of interest is the development of this compound derivatives that have improved solubility and pharmacokinetic properties. Another area of interest is the investigation of the potential therapeutic applications of this compound in other neurological disorders, such as Alzheimer's disease and traumatic brain injury. Furthermore, the role of this compound in synaptic plasticity and learning and memory is an area that requires further investigation.
Synthesemethoden
N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-4-methylbenzamide can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 2,5-dimethylphenyl isocyanate with 2-hydroxy-3-formylquinoline to form an intermediate, which is then reacted with 4-methylbenzylamine to yield the final product, this compound. The purity of the synthesized this compound can be confirmed using various analytical techniques, such as nuclear magnetic resonance spectroscopy and high-performance liquid chromatography.
Wissenschaftliche Forschungsanwendungen
N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-4-methylbenzamide has been extensively studied for its potential therapeutic applications in various neurological disorders, such as epilepsy, stroke, and Parkinson's disease. This compound is a potent antagonist of the ionotropic glutamate receptors, which are known to play a crucial role in various neurological disorders. This compound has been shown to reduce the severity and frequency of seizures in animal models of epilepsy. In addition, this compound has been shown to protect against neuronal damage in animal models of stroke and Parkinson's disease.
Eigenschaften
IUPAC Name |
N-(2,5-dimethylphenyl)-4-methyl-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O2/c1-17-9-12-20(13-10-17)26(30)28(24-14-18(2)8-11-19(24)3)16-22-15-21-6-4-5-7-23(21)27-25(22)29/h4-15H,16H2,1-3H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNDQKPJMVLAJLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N(CC2=CC3=CC=CC=C3NC2=O)C4=C(C=CC(=C4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

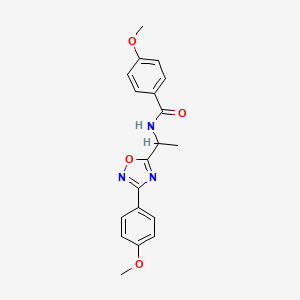
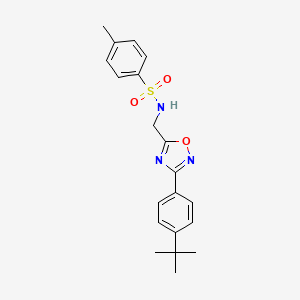


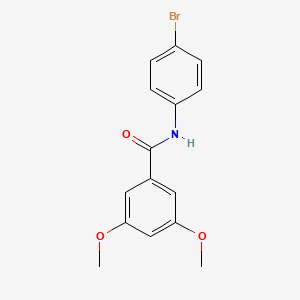
![(E)-N'-((1-(4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl)methylene)-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7700542.png)
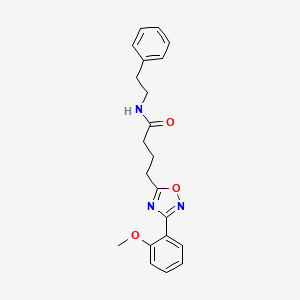
![7-Amino-2-pyridin-2-yl-4H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one](/img/structure/B7700554.png)
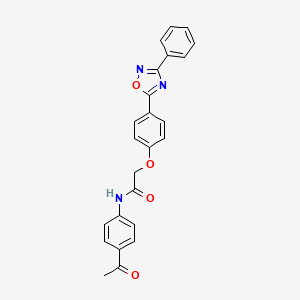
![1,3-dimethyl 5-[3-(3-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-amido]benzene-1,3-dicarboxylate](/img/structure/B7700581.png)

